Uridine diphosphate galactose is a nucleotide sugar that plays a crucial role in carbohydrate metabolism, particularly in the biosynthesis of polysaccharides. It consists of D-galactose linked to uridine diphosphate, making it a vital substrate for various glycosyltransferases involved in the synthesis of glycoproteins, glycolipids, and other important biomolecules. The compound is synthesized primarily through the action of the enzyme UDP-galactose 4-epimerase, which catalyzes the conversion of uridine diphosphate glucose to uridine diphosphate galactose .
UDP-Galactose functions as a donor molecule in the biosynthesis of galactoconjugates (molecules containing galactose) []. It interacts with specific glycosyltransferase enzymes that recognize the structure of UDP-Galactose and facilitate the transfer of the galactose unit to an acceptor molecule. This transfer forms a glycosidic bond, linking the galactose sugar to the acceptor molecule and creating a new carbohydrate structure [].
UDP-Galactose is a crucial sugar nucleotide involved in various biosynthetic pathways within cells. It serves as a readily available source of galactose for the synthesis of essential components, including:
Studies have explored the potential of UDP-Galactose levels as a biomarker for certain cancers. Research suggests that:
UDP-Galactose is being explored in other scientific research areas, including:
Uridine diphosphate galactose is integral to various biological processes:
The synthesis of uridine diphosphate galactose primarily occurs through enzymatic pathways:
Uridine diphosphate galactose has various applications across different fields:
Research on uridine diphosphate galactose has revealed significant interactions with various enzymes:
Several compounds share structural or functional similarities with uridine diphosphate galactose:
| Compound Name | Description | Unique Features |
|---|---|---|
| Uridine diphosphate glucose | Precursor to uridine diphosphate galactose | Directly involved in its synthesis |
| Uridine diphosphate N-acetylglucosamine | Important in chitin biosynthesis | Contains N-acetyl group |
| Uridine diphosphate xylose | Involved in xylan biosynthesis | Specific to plant polysaccharides |
| Cytidine diphosphate choline | Key player in phospholipid metabolism | Contains choline instead of sugar |
Uridine diphosphate galactose is unique due to its specific role in galactosyl transfer reactions and its involvement in lactose synthesis, distinguishing it from other nucleotide sugars that serve different functions within carbohydrate metabolism.
Uridine diphosphate galactose (uridine diphosphate galactose) is a nucleotide sugar that serves as an essential intermediate in carbohydrate metabolism and plays a crucial role in the biosynthesis of galactose-containing oligosaccharides [1] [2]. The molecular formula of uridine diphosphate galactose is C15H24N2O17P2, with a molecular weight of 566.30 g/mol [3] [4]. This compound consists of three primary structural components: a uridine moiety, a diphosphate bridge, and a galactose sugar unit [5].
The structural composition of uridine diphosphate galactose can be described as follows:
Uridine component: Contains a uracil base (a pyrimidine derivative) linked to a ribose sugar through an N-glycosidic bond [6]. The uracil base features a 2,4-dioxopyrimidine structure with nitrogen atoms at positions 1 and 3 [7].
Diphosphate bridge: Connects the uridine and galactose components through phosphoester bonds. This diphosphate group consists of two phosphate units linked by a phosphoanhydride bond, forming a pyrophosphate structure [8] [3].
Galactose component: An alpha-D-galactopyranose moiety attached to the diphosphate group through a glycosidic linkage at the C1 position [9]. The galactose exists in the pyranose form, adopting a six-membered ring structure [10].
The complete IUPAC name for uridine diphosphate galactose is [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate [3] [6]. This systematic name precisely describes the stereochemistry and connectivity of all components within the molecule.
The structural arrangement of uridine diphosphate galactose is critical for its biological function, particularly in enzymatic reactions where it serves as a galactose donor in glycosylation processes [11]. The diphosphate linkage provides the necessary energy for the transfer of the galactose unit to acceptor molecules during these reactions [12].
Uridine diphosphate galactose exhibits complex stereochemistry with multiple stereogenic centers that define its three-dimensional structure and biological activity [13]. The molecule contains nine defined stereocenters, which are critical for its recognition by enzymes and its role in biochemical pathways [3] [14].
Uridine component: The ribose sugar in the uridine moiety adopts a β-D-configuration with stereogenic centers at positions 2', 3', and 4' [15]. The specific stereochemical designations are (2R,3S,4R,5R) for the ribose portion [3].
Galactose component: The galactose unit exists in the α-D-configuration with stereogenic centers at positions 2, 3, 4, and 5 [16]. The stereochemical designations for the galactose portion are (2S,3R,4S,5R,6R) [3]. The critical stereochemical feature that distinguishes galactose from glucose is the axial orientation of the hydroxyl group at the C4 position, compared to the equatorial orientation in glucose [17] [18].
The galactopyranose ring in uridine diphosphate galactose predominantly adopts a 4C1 chair conformation, which is the most stable arrangement for D-hexopyranoses [19] [20]. In this conformation:
The hydroxyl groups at positions 2, 3, and 4 of the galactose moiety are positioned to form specific hydrogen bonds with enzymes during catalytic processes [21].
The C4 hydroxyl group assumes an axial orientation, which is a distinguishing feature of galactose compared to glucose and is crucial for the stereospecificity of galactosyltransferases [22] [23].
X-ray crystallographic studies of uridine diphosphate galactose in complex with enzymes such as uridine diphosphate galactose 4-epimerase have revealed that the sugar ring can adopt different conformations during enzymatic reactions [24]. During the epimerization process catalyzed by uridine diphosphate galactose 4-epimerase, the galactose moiety undergoes a "standard" conformation where the H4 atom faces the pro-S face of the nicotinamide ring of NAD+ [18] [25].
The diphosphate linkage in uridine diphosphate galactose exhibits rotational flexibility, which is essential for the "swing and flip" movement observed during enzymatic reactions [26]. This conformational flexibility allows for a 160° rotation about the O1'-C1' bond, enabling the sugar ring to reorient within enzyme active sites [32].
The stereochemistry and conformational properties of uridine diphosphate galactose are critical determinants of its biological function, particularly in enzymatic reactions where precise positioning of the galactose moiety is required for efficient catalysis and stereospecific transfer to acceptor molecules [27] [28].
Uridine diphosphate galactose exhibits distinct physical properties that influence its behavior in biological systems and laboratory settings [29]. Understanding these properties is essential for proper handling, storage, and application in research and industrial processes [30].
In its pure form, uridine diphosphate galactose exists as a white to off-white solid [8]. The compound is typically hygroscopic, readily absorbing moisture from the atmosphere, which necessitates careful storage conditions [8] [31].
Uridine diphosphate galactose demonstrates high solubility in water, with reported solubility values of approximately 50 mg/mL, yielding clear, colorless solutions [8] [32]. This high water solubility is attributed to the numerous hydroxyl groups and the charged diphosphate moiety, which form favorable interactions with water molecules [33]. The compound shows limited solubility in organic solvents due to its highly polar nature [34].
Uridine diphosphate galactose exhibits optimal stability in slightly alkaline conditions, typically around pH 7.4-8.0 [16] [35]. In strongly acidic conditions, the glycosidic bond between the uracil base and ribose sugar becomes susceptible to hydrolysis, while in strongly alkaline conditions, the phosphate groups may undergo hydrolysis [36].
The thermal stability of uridine diphosphate galactose is relatively limited, with degradation occurring at elevated temperatures. For long-term storage, temperatures below -20°C are recommended to prevent decomposition [8] [13]. Studies have shown that uridine diphosphate galactose can undergo thermal degradation through various mechanisms, including hydrolysis of the diphosphate linkage and decomposition of the sugar moiety.
The diphosphate linkage in uridine diphosphate galactose represents a high-energy bond that is susceptible to hydrolysis under certain conditions. This instability is actually essential for its biological function, as it provides the energy required for the transfer of the galactose moiety during enzymatic reactions. The compound is also sensitive to oxidizing agents, which can lead to degradation of both the sugar and nucleotide components.
The flash point of uridine diphosphate galactose has been reported to be approximately 27°C, indicating that it can form ignitable mixtures with air under certain conditions [8] [19].
Uridine diphosphate galactose exhibits distinctive spectroscopic properties that are valuable for its identification, structural characterization, and purity assessment [16]. Various spectroscopic techniques provide complementary information about different aspects of this complex molecule.
The proton NMR spectrum of uridine diphosphate galactose shows characteristic signals for both the uridine and galactose moieties [16]. Key signals include:
Carbon-13 NMR provides valuable information about the carbon skeleton of uridine diphosphate galactose [16]. Characteristic signals include:
Phosphorus-31 NMR is particularly valuable for characterizing the diphosphate linkage in uridine diphosphate galactose [21]. The spectrum typically shows two distinct signals:
The IR spectrum of uridine diphosphate galactose shows characteristic absorption bands for various functional groups:
Mass spectrometric analysis of uridine diphosphate galactose provides accurate mass determination and structural information [23]. Using electrospray ionization (ESI) in negative ion mode, the [M-H]- ion appears at m/z 565, corresponding to the deprotonated molecule. Characteristic fragmentation patterns include the loss of the galactose moiety (m/z 403), the uridine monophosphate fragment (m/z 323), and the uracil fragment (m/z 111).
Uridine diphosphate galactose shows a characteristic absorption maximum at approximately 260-262 nm due to the uracil base, with a molar extinction coefficient (ε) of approximately 10,000 M-1cm-1. This property is useful for quantification and purity assessment of uridine diphosphate galactose preparations.
These spectroscopic characteristics provide valuable tools for the identification, structural confirmation, and quality control of uridine diphosphate galactose in research and industrial applications.
The disodium salt form of uridine diphosphate galactose represents an important derivative with distinct structural features and physicochemical properties that differentiate it from the free acid form [8] [11]. This salt form is frequently used in research and industrial applications due to its enhanced stability and handling characteristics [12].
The disodium salt of uridine diphosphate galactose has the molecular formula C15H22N2Na2O17P2, with a molecular weight of approximately 610.27 g/mol, which is higher than the free acid form (566.30 g/mol) due to the replacement of two hydrogen atoms with sodium ions [13] [28]. The primary structural difference lies in the diphosphate region, where two sodium cations neutralize the negative charges on the phosphate groups [11].
In the disodium salt form, the sodium ions interact with the oxygen atoms of the phosphate groups, forming ionic bonds that replace the acidic protons present in the free acid form. This neutralization of the negative charges affects the overall charge distribution and electrostatic properties of the molecule.
The Hill formula for uridine diphosphate galactose disodium salt is C15H22N2O17P2·2Na, indicating that two sodium ions are associated with each molecule of uridine diphosphate galactose [13]. The Chemical Abstracts Service (CAS) registry number for this specific salt form is 137868-52-1, distinguishing it from the free acid form [8] [13].
Uridine diphosphate galactose disodium salt typically appears as a white to off-white solid, similar to the free acid form but with different crystalline characteristics [8].
The disodium salt form exhibits enhanced water solubility compared to the free acid form, with reported solubility values of up to 100 mg/mL in water [8]. This improved solubility is attributed to the ionic nature of the salt, which facilitates interactions with water molecules.
Aqueous solutions of uridine diphosphate galactose disodium salt typically have a pH closer to neutral (approximately 7.0-7.5) compared to the more acidic solutions formed by the free acid form. This property makes the disodium salt more compatible with biological systems and enzymatic reactions that require neutral pH conditions.
The disodium salt form generally exhibits improved stability compared to the free acid form, particularly with respect to hydrolysis of the diphosphate linkage [8]. The neutralization of the acidic protons reduces the potential for acid-catalyzed degradation reactions. However, the salt form remains hygroscopic and requires proper storage conditions to maintain integrity [8].
The disodium salt form retains the biological activity of uridine diphosphate galactose, serving as an effective donor substrate for galactosyltransferases in the biosynthesis of galactose-containing oligosaccharides [11]. In enzymatic reactions, the salt form is often preferred due to its improved solubility and stability characteristics.
The structural differences and unique properties of uridine diphosphate galactose disodium salt make it a valuable form of this nucleotide sugar for various research and industrial applications, particularly in situations where enhanced solubility, stability, and neutral pH conditions are required.
Uridine diphosphate galactose belongs to a family of nucleotide sugars that share the common uridine diphosphate moiety but differ in their attached sugar components [15]. A comparative analysis of these related compounds reveals important structural, conformational, and functional differences that influence their biological roles and chemical properties.
Uridine diphosphate glucose (uridine diphosphate glucose) is the most closely related nucleotide sugar to uridine diphosphate galactose, differing only in the stereochemistry at the C4 position of the hexose ring [18]. In uridine diphosphate glucose, the hydroxyl group at C4 is in an equatorial position, while in uridine diphosphate galactose, it is in an axial position [18]. This single stereochemical difference has profound implications for molecular recognition by enzymes and the biological functions of these compounds.
Both compounds share identical molecular formulas (C15H24N2O17P2) and similar molecular weights (566.30 g/mol) [3]. The uridine and diphosphate portions are structurally identical in both molecules, with differences confined to the sugar moiety.
The conformational preferences of uridine diphosphate galactose and uridine diphosphate glucose show subtle but significant differences. Both sugars predominantly adopt the 4C1 chair conformation, but the axial orientation of the C4 hydroxyl in galactose creates different hydrogen bonding patterns and steric interactions [18].
X-ray crystallographic studies of enzyme-bound nucleotide sugars have revealed that uridine diphosphate galactose and uridine diphosphate glucose can adopt different orientations within enzyme active sites [18]. In uridine diphosphate galactose 4-epimerase, both sugars bind in what is termed the "standard" conformation, but with distinct interactions due to the different stereochemistry at C4 [18].
Nuclear magnetic resonance spectroscopy can readily distinguish between uridine diphosphate galactose and uridine diphosphate glucose based on the chemical shifts and coupling constants of the sugar protons, particularly those at and adjacent to the C4 position [16]. The axial H4 in uridine diphosphate galactose typically shows different coupling patterns compared to the equatorial H4 in uridine diphosphate glucose.
In 13C NMR, the C4 carbon resonance appears at slightly different chemical shifts in the two compounds, reflecting the different stereochemical environments [16]. The phosphorus-31 NMR spectra of both compounds show similar patterns for the diphosphate region, but subtle differences can be observed due to the influence of the sugar stereochemistry on the diphosphate conformation [21].
Uridine diphosphate N-acetylgalactosamine differs from uridine diphosphate galactose by the presence of an N-acetyl group at the C2 position of the sugar ring [18]. This modification significantly alters the hydrogen bonding capabilities and steric properties of the molecule, affecting its interactions with enzymes. The molecular weight of uridine diphosphate N-acetylgalactosamine (607.35 g/mol) is higher than that of uridine diphosphate galactose due to the additional acetyl group.
Uridine diphosphate glucuronic acid contains a carboxyl group at the C6 position instead of the hydroxymethyl group found in uridine diphosphate glucose and uridine diphosphate galactose [32]. This carboxyl group introduces a negative charge that significantly affects the compound's solubility, ionic interactions, and recognition by enzymes. The molecular weight of uridine diphosphate glucuronic acid (580.28 g/mol) differs slightly from that of uridine diphosphate galactose.
Uridine diphosphate xylose is a pentose-containing nucleotide sugar that lacks the C6 hydroxymethyl group present in uridine diphosphate galactose. This structural difference results in a lower molecular weight (536.27 g/mol) and altered conformational properties that influence its biological function.
The structural differences between uridine diphosphate galactose and related uridine diphosphate sugars have significant implications for their biological functions. These differences determine the specificity of glycosyltransferases, which are enzymes that utilize these nucleotide sugars as donors for the synthesis of glycoconjugates.
Uridine diphosphate galactose serves as the specific donor for galactosyltransferases, which incorporate galactose residues into glycoproteins, glycolipids, and polysaccharides. In contrast, uridine diphosphate glucose is utilized by glucosyltransferases for the incorporation of glucose residues. The interconversion between these two nucleotide sugars is catalyzed by uridine diphosphate galactose 4-epimerase, an enzyme that plays a crucial role in galactose metabolism [18].